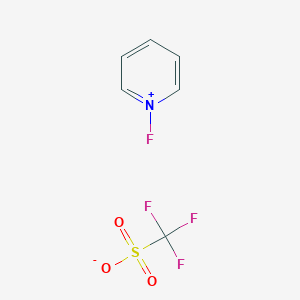











|
REACTION_CXSMILES
|
ClC(Cl)(Cl)F.[N:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[F:12]F.[F:14][C:15]([F:21])([F:20])[S:16]([O-:19])(=[O:18])=[O:17].[Na+]>C(#N)C>[F:14][C:15]([F:21])([F:20])[S:16]([O-:19])(=[O:18])=[O:17].[F:12][N+:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:3.4,6.7|
|


|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(F)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FF
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FF
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FF
|
|
Name
|
|
|
Quantity
|
2.2 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.[Na+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-40 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was introduced at a rate of 30 ml/min. at -78° C. under vigorous stirring
|
|
Type
|
CUSTOM
|
|
Details
|
while removing the solvent with the aid of an aspirator
|
|
Type
|
FILTRATION
|
|
Details
|
The solvent, after filtering sodium fluoride
|
|
Type
|
CUSTOM
|
|
Details
|
formed as a byproduct
|
|
Type
|
DISTILLATION
|
|
Details
|
was distilled off
|
|
Type
|
CUSTOM
|
|
Details
|
the resultant residue was recrystallized from THF
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.F[N+]1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.75 g | |
| YIELD: PERCENTYIELD | 67% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |